Welcome to the BenchChem Online Store!
molecular formula C9H13NO3 B8488043 4-(4-Oxocyclohexyl)oxazolidin-2-one

4-(4-Oxocyclohexyl)oxazolidin-2-one

Cat. No. B8488043
M. Wt: 183.20 g/mol
InChI Key: SKTZOVWQAWUTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08518969B2

Procedure details

A solution of 4-(1,4-dioxaspiro[4.5]decan-8-yl)oxazolidin-2-one (880 mg, 3.87 mmol) and acetonitrile (65 mL).), prepared in the previous step, was deprotected as described in example 1, step C to afford the product.
Name
4-(1,4-dioxaspiro[4.5]decan-8-yl)oxazolidin-2-one
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([CH:11]3[CH2:15][O:14][C:13](=[O:16])[NH:12]3)[CH2:7][CH2:6]2)[O:4]CC1>C(#N)C>[O:4]=[C:5]1[CH2:10][CH2:9][CH:8]([CH:11]2[CH2:15][O:14][C:13](=[O:16])[NH:12]2)[CH2:7][CH2:6]1

Inputs

Step One
Name
4-(1,4-dioxaspiro[4.5]decan-8-yl)oxazolidin-2-one
Quantity
880 mg
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2NC(OC2)=O
Step Two
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
), prepared in the previous step
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Name
Type
Smiles
O=C1CCC(CC1)C1NC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.